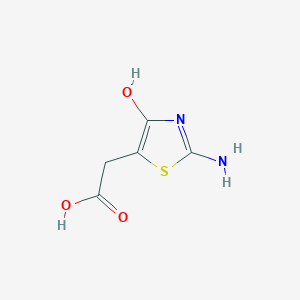

5-Thiazoleacetic acid, 2-amino-4-hydroxy-

Description

Contextualization within the Thiazole (B1198619) Class of Heterocyclic Compounds

Thiazoles are a fundamental class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom in their aromatic ring. kau.edu.sarsc.org This ring structure, a key component in natural molecules like vitamin B1 (thiamine), imparts significant chemical and biological properties. kau.edu.samdpi.com The thiazole nucleus is known for its aromaticity, resulting from the delocalization of pi-electrons, which contributes to its stability. rsc.orgnih.gov

Derivatives of thiazole are integral to numerous areas of chemical and pharmaceutical science. mdpi.comnih.gov They are found in a wide array of biologically active compounds, including antimicrobial and anticancer agents. rsc.orgnih.gov The versatility of the thiazole ring allows for various substitutions at its carbon and nitrogen positions, leading to a vast library of compounds with diverse applications. mdpi.com The presence of both a sulfur and a nitrogen atom in the ring provides unique reactivity, making thiazoles valuable intermediates in organic synthesis. rsc.orgsigmaaldrich.com

Academic Significance in Chemical and Biochemical Research

While specific research on 5-Thiazoleacetic acid, 2-amino-4-hydroxy- is not extensively documented in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives is a cornerstone in medicinal chemistry and drug discovery. rsc.org These compounds serve as crucial precursors for the synthesis of a multitude of biologically active molecules. rsc.orgresearchgate.net

Research has shown that derivatives of 2-aminothiazole exhibit a wide spectrum of pharmacological activities. For instance, various substituted 2-aminothiazoles have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. kau.edu.sanih.gov The incorporation of an acetic acid moiety at the 5-position, as seen in the title compound and its isomers, is a common strategy in the development of biologically active molecules, including those targeting specific enzymes or receptors. Studies on related compounds, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid, have explored their potential for anti-inflammatory and immunosuppressive activities. semanticscholar.org Furthermore, 2-aminothiazole derivatives have been synthesized and evaluated for their antimycobacterial and antiplasmodial properties. nih.gov The academic interest in this class of compounds suggests that 5-Thiazoleacetic acid, 2-amino-4-hydroxy- is a molecule with significant potential for further investigation in various biochemical and pharmacological contexts.

Structural Isomerism and Tautomeric Forms

A critical aspect of the chemistry of 5-Thiazoleacetic acid, 2-amino-4-hydroxy- is its existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of 4-hydroxythiazoles, a prominent equilibrium exists between the enol form (4-hydroxy) and the keto form (4-oxo). sigmaaldrich.com

The keto tautomer of the title compound is 5-Thiazoleacetic acid, 2-amino-4,5-dihydro-4-oxo- . kau.edu.sa This keto-enol tautomerism is a common phenomenon in heterocyclic chemistry and can be influenced by factors such as the solvent and the presence of other functional groups. nih.govsigmaaldrich.com The interconversion involves the migration of a proton and the shifting of double bonds within the ring system. mdpi.comsemanticscholar.org Spectroscopic studies on related heterocyclic systems have confirmed the existence of such equilibria, with both forms often being present in solution. rsc.orgsigmaaldrich.com The ability to exist in these different forms can have a significant impact on the compound's chemical reactivity and its interactions with biological targets.

Physicochemical Properties of a Closely Related Isomer: 2-Amino-4-thiazoleacetic acid

| Property | Value | Source |

| CAS Number | 29676-71-9 | sigmaaldrich.com |

| Molecular Formula | C₅H₆N₂O₂S | sigmaaldrich.com |

| Molecular Weight | 158.18 g/mol | sigmaaldrich.com |

| Melting Point | 130 °C (decomposes) | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Structural Information for Tautomeric Forms

| Compound Name | Molecular Formula | InChIKey | PubChem CID |

| 5-Thiazoleacetic acid, 2-amino-4,5-dihydro-4-oxo- | C₅H₆N₂O₃S | IFUXBSJTQXUMSX-BTWXMGOJCQ | 238964 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-amino-4-hydroxy-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h10H,1H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQFCODCOKKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290769 | |

| Record name | 5-thiazoleacetic acid, 2-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199991-61-2 | |

| Record name | 5-thiazoleacetic acid, 2-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 5 Thiazoleacetic Acid, 2 Amino 4 Hydroxy and Its Derivatives

De Novo Synthetic Routes to the Thiazole (B1198619) Core

The fundamental challenge in synthesizing the target compound lies in the construction of the 2-aminothiazole (B372263) heterocyclic system. Chemists have developed a range of methods, from foundational cyclocondensation reactions to advanced catalytic protocols, to build this valuable scaffold.

Classical Cyclocondensation Reactions (e.g., thiourea-based methods)

The most traditional and widely utilized method for synthesizing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. bepls.comyoutube.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. bepls.comyoutube.com In the context of 2-aminothiazoles, thiourea (B124793) is the most common thioamide component. The general mechanism proceeds via an initial S-alkylation of the thiourea by the α-haloketone (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com

A typical laboratory procedure involves reacting the α-haloketone (such as 2-bromoacetophenone) and thiourea, often with heating in a solvent like ethanol. youtube.commdpi.com The initial product formed is the hydrohalide salt of the 2-aminothiazole, which is often soluble in the reaction medium. youtube.com Neutralization with a weak base, such as sodium carbonate, deprotonates the thiazole, causing the neutral product to precipitate for easy collection. youtube.com

Other classical, though less common, methods for thiazole synthesis include:

The Cook–Heilborn synthesis : This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions. pharmaguideline.com

Tcherniac's synthesis : This route provides 2-substituted thiazoles through the acid hydrolysis of α-thiocyanoketones. pharmaguideline.com

Modern Catalytic Approaches for Thiazole Ring Formation

In recent years, a multitude of modern synthetic methods have been developed to improve efficiency, yield, and environmental friendliness, and to broaden the substrate scope for thiazole synthesis. bepls.comorganic-chemistry.org These often rely on catalytic systems to achieve the desired transformation under milder conditions. organic-chemistry.orgnih.gov

Copper-based catalysts have proven particularly versatile. One approach is a copper-catalyzed [3+1+1] condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), which furnishes thiazoles in very good yields. organic-chemistry.orgnih.gov Another innovative, copper-catalyzed method achieves the synthesis from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.orgnih.gov

Metal-free catalytic systems have also gained prominence. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioureas to form thiazole derivatives under mild, metal-free conditions. organic-chemistry.org One-pot protocols using reagents like tribromoisocyanuric acid enable the efficient synthesis of 2-aminothiazoles from readily available β-keto esters and thiourea in an aqueous medium. organic-chemistry.org

Other notable modern approaches include:

Microwave-assisted synthesis : Domino alkylation-cyclization reactions of propargyl bromides with thioureas can be significantly accelerated using microwave irradiation, leading to high yields in minutes. organic-chemistry.org

Photocatalysis : Visible-light-induced reactions between active methylene (B1212753) ketone derivatives and thioureas provide a green chemistry approach to functionalized 2-aminothiazoles at room temperature. organic-chemistry.org

Electrochemical synthesis : A green and sustainable electrochemical oxidative cyclization of enaminones with thioamides affords thiazoles without the need for metal catalysts or chemical oxidants. organic-chemistry.org

Hypervalent Iodine Reagents : The cyclocondensation of thioamides or thioureas with alkynyl(phenyl)-λ3-iodanes represents another advanced method for thiazole ring formation. nih.govacs.org

Table 1: Overview of Modern Catalytic Approaches to Thiazole Synthesis

| Catalytic System/Method | Key Reactants | Key Features | Citations |

|---|---|---|---|

| Copper-Catalysis | Oximes, Anhydrides, KSCN | Good functional group tolerance, mild conditions. | organic-chemistry.orgnih.gov |

| Copper-Catalysis | Aldehydes, Amines, Sulfur | Uses O₂ as a green oxidant, multiple Csp³-H bond cleavage. | organic-chemistry.orgnih.gov |

| TfOH-Catalysis | α-Diazoketones, Thioureas | Metal-free, mild conditions, good to excellent yields. | organic-chemistry.org |

| Tribromoisocyanuric Acid | β-Keto esters, Thiourea | One-pot synthesis in aqueous medium. | organic-chemistry.org |

| Microwave Irradiation | Propargyl bromides, Thioureas | Domino reaction, rapid synthesis times, high yields. | organic-chemistry.org |

| Visible-Light Photocatalysis | Methylene ketones, Thioureas | Green chemistry, room temperature, high yields. | organic-chemistry.org |

| Electrochemistry | Enaminones, Thioamides | Metal- and oxidant-free, sustainable. | organic-chemistry.org |

Synthesis of 5-Thiazoleacetic acid, 2-amino-4,5-dihydro-4-oxo- (Tautomeric Form)

The target compound exists in tautomeric equilibrium with its 4-hydroxy form. The synthesis of this specific structural framework, featuring an acetic acid side chain at the C5 position, requires specific precursors that can generate this functionality.

Reaction Pathways from Maleic Anhydride (B1165640) and Thiourea

While a direct, one-step synthesis from maleic anhydride and thiourea is not prominently documented, the synthesis of the closely related (2-aminothiazol-4-yl)-acetic acid hydrochloride has been successfully achieved using a related strategy. google.com This process utilizes 4-chloroacetoacetyl chloride as a key starting material. google.com The synthesis begins with the preparation of 4-chloroacetoacetyl chloride from diketene (B1670635) and chlorine. google.com This reactive acyl chloride is then added dropwise to an aqueous suspension of thiourea at a controlled temperature of 5° to 10° C. google.com The reaction is subsequently allowed to warm to 25° to 30° C to complete the cyclization, yielding the desired (2-aminothiazol-4-yl)-acetic acid hydrochloride as a stable, high-purity solid. google.com This multi-step pathway highlights a viable, albeit indirect, route from a four-carbon dicarbonyl equivalent to the target acetic acid-substituted thiazole.

Other Reported Synthetic Procedures for Analogous Structures

The synthesis of the specific tautomer, (E)-2-(2-amino-4-oxothiazol-5(4H)-ylidene)acetic acid, has been reported. researchgate.net Furthermore, 2-amino-4-thiazolidinones, which share the core heterocyclic structure, are commonly synthesized by the condensation of thiourea with α-bromo-carboxylic acids. researchgate.net

Patented procedures also describe routes to 2-amino-thiazole-5-carboxylic acid derivatives. google.comgoogle.com One such method starts from dichloroacrylic acid chloride, which is first reacted with a substituted aniline. google.comgoogle.com The resulting intermediate is then treated with a methanolate salt to form a key precursor of formula IV (an ester). google.comgoogle.com This intermediate is subsequently reacted with thiourea in an acidic medium, such as a mixture of hydrochloric acid and acetic acid, to cyclize and form the final 2-aminothiazole-5-carboxylic acid derivative. google.com These methods demonstrate robust pathways to introduce a carboxylic acid or ester functionality at the C5 position, which can then potentially be elaborated into the desired acetic acid side chain.

Derivatization Strategies for the Amino, Hydroxyl/Keto, and Carboxylic Acid Moieties

The 2-amino-4-hydroxy-5-thiazoleacetic acid core possesses three distinct functional groups that offer opportunities for chemical modification to explore structure-activity relationships. The high reactivity of the amino group and the methylene group adjacent to the thiazolidinone carbonyl makes these compounds versatile substrates for further synthesis. researchgate.net

Derivatization of the C2-Amino Group: The exocyclic amino group is a common site for derivatization.

Acylation: The amino group readily reacts with carboxylic acids (often activated with coupling agents like EDCI), acyl chlorides, or acid anhydrides to form the corresponding N-acyl amides. mdpi.comnih.govmdpi.comnih.govnih.gov This is one of the most frequently reported modifications. nih.gov

Urea/Thiourea Formation: Reaction with various isocyanates or isothiocyanates provides access to a wide range of N-thiazolyl ureas and thioureas, respectively. nih.govmdpi.comnih.gov

Sulfonylation: The amino group can be converted into a sulfonamide by reacting with sulfonyl chlorides. nih.govresearchgate.net

Alkylation: The nitrogen can also undergo alkylation. nih.govresearchgate.net

Schiff Base Formation: Condensation with aldehydes can yield the corresponding imine (Schiff base) derivatives. nih.gov

Derivatization of the C4-Hydroxyl/Keto Group: This position exists as a keto-enol tautomer. Reactivity depends on the specific tautomer present under the reaction conditions. While specific derivatization at this position for the title compound is not extensively detailed, general reactions for hydroxyl groups, such as O-alkylation via Williamson ether synthesis, could be applied to the enol form. nih.gov

Derivatization of the C5-Carboxylic Acid Moiety: The acetic acid side chain can undergo typical carboxylic acid reactions.

Esterification: The carboxylic acid can be converted to its corresponding ester. mdpi.com

Amide Formation: Coupling with various amines leads to the formation of a diverse library of amide derivatives. nih.govmdpi.comnih.gov

Hydrazide Formation: Esters of the thiazole can be reacted with hydrazine (B178648) to produce acid hydrazides, which are themselves useful intermediates for further reactions. mdpi.com

Table 2: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Reagents | Product | Citations |

|---|---|---|---|---|

| C2-Amino | Acylation | Carboxylic acids/EDCI, Acyl chlorides, Anhydrides | N-Thiazolyl Amide | nih.govmdpi.comnih.govnih.govnih.gov |

| Urea Formation | Isocyanates | N-Thiazolyl Urea | nih.govmdpi.comnih.gov | |

| Thiourea Formation | Isothiocyanates | N-Thiazolyl Thiourea | nih.govmdpi.comnih.gov | |

| Sulfonylation | Sulfonyl chlorides | N-Thiazolyl Sulfonamide | nih.govresearchgate.net | |

| Alkylation | Alkyl halides | N-Alkyl-2-aminothiazole | nih.govresearchgate.net | |

| Imine Formation | Aldehydes | Schiff Base | nih.gov | |

| C4-Hydroxyl/Keto | O-Alkylation | Alkyl halides, Base | C4-Alkoxy Thiazole | nih.gov |

| C5-Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Thiazoleacetic Acid Ester | mdpi.com |

| Amide Formation | Amines, Coupling agents | Thiazoleacetamide | nih.govmdpi.comnih.gov |

An exploration of the synthetic pathways leading to 5-Thiazoleacetic acid, 2-amino-4-hydroxy-, and its related derivatives reveals a versatile scaffold amenable to a wide array of chemical modifications. The strategic manipulation of its functional groups—the 2-amino group, the carboxylic acid side chain, and the thiazole ring itself—has enabled the generation of diverse chemical entities. This article details the primary synthetic methodologies employed for creating derivatives of this core structure, focusing on N-substitution, carboxylic acid modifications, and alterations to the thiazole ring.

1 N-Substitution and Amide Formation (e.g., Schiff bases, acylations)

The 2-amino group of the thiazole ring is a key site for derivatization, commonly undergoing acylation and related amide bond-forming reactions. These modifications are a cornerstone in the structural diversification of 2-aminothiazole derivatives. mdpi.com

A prevalent strategy involves the acylation of the 2-amino group with various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. mdpi.comnih.gov For instance, the synthesis of N-acylated 2-amino-4,5-diarylthiazoles has been achieved by reacting the parent aminothiazole with agents like butyryl chloride. nih.gov The reaction is typically conducted in a suitable solvent like tetrahydrofuran (B95107) (THF), with triethylamine (B128534) acting as a base and a catalytic amount of 4-dimethylamino pyridine (B92270) to facilitate the reaction. nih.gov This approach allows for the introduction of a range of substituents, including aliphatic amides, benzamides, and heterocyclic amides, at the C2 position. mdpi.com

Another important technique in modifying the 2-amino group involves protection and deprotection sequences. google.com The amino group can be protected, for example, with a t-butyloxycarbonyl (Boc) group. google.com This protected intermediate can then undergo further reactions, such as condensation with another molecule, after which the protecting group is removed to yield the final N-substituted product. google.com For example, a Boc-protected (2-Aminothiazole-4-yl)acetic acid can be condensed with an ester of the same acid, followed by deprotection with trifluoroacetic acid to form a dimeric amide structure. google.com

The Schotten-Bauman reaction protocol has also been employed for the acylation of 2-aminothiazoles, using substituted aromatic acid chlorides to produce the corresponding amides. mdpi.com These reactions highlight the reactivity of the 2-amino group and the robustness of amide formation as a tool for creating diverse libraries of thiazole derivatives. mdpi.comnih.gov

Table 1: Examples of N-Substitution and Amide Formation Reactions

| Starting Material | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 2-Amino-4,5-diarylthiazole | Butyryl chloride, triethylamine, 4-dimethylamino pyridine, THF, room temp. | N-acylated thiazole | nih.gov |

| (2-Aminothiazole-4-yl)acetic acid | t-Butyloxycarbonyl (Boc) anhydride | Boc-protected amino acid | google.com |

| Boc-protected aminothiazole intermediate | Condensing agent, followed by trifluoroacetic acid for deprotection | Amide-linked thiazole dimer | google.com |

| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides (Schotten-Bauman conditions) | N-aroylated thiazole | mdpi.com |

2 Esterification and Carboxylic Acid Modifications

The carboxylic acid moiety of 5-Thiazoleacetic acid and its analogs provides another handle for chemical modification, most commonly through esterification. Ester derivatives are often synthesized as intermediates for further reactions or to modify the physicochemical properties of the parent compound. google.comnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, methyl esters can be prepared using methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov Similarly, ethyl esters have been synthesized by reacting (2-Aminothiazole-4-yl)acetic acid with ethanol. google.com These esterification reactions are fundamental steps in multi-step synthetic sequences. google.com

In some synthetic routes, the ester group is later hydrolyzed back to the carboxylic acid. This can be accomplished by treatment with a base, such as sodium hydroxide (B78521) in water, followed by acidification. researchgate.net This ester-to-acid conversion is often the final step in a synthesis to yield the desired active compound. researchgate.net The process of reacting ethyl 4-chloroacetoacetate with thiourea first yields an ethyl ester of the thiazoleacetic acid, which is then hydrolyzed to the final acid product. google.com

Beyond simple esterification, the carboxylic acid group can be activated for other transformations, such as amide bond formation, as discussed in the previous section where it serves as a coupling partner after activation.

Table 2: Examples of Esterification and Carboxylic Acid Modification Reactions

| Starting Material | Reagents and Conditions | Product | Purpose | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | H₂SO₄, Methanol | Methyl 3-hydroxy-4-nitrobenzoate | Intermediate Synthesis | nih.gov |

| (2-Aminothiazole-4-yl)acetic acid | Ethanol, catalyst | Ethyl (2-Aminothiazole-4-yl)acetate | Intermediate Synthesis | google.com |

| Ethyl (2-aminothiazol-4-yl)-acetate | Base hydrolysis (e.g., NaOH) | (2-Aminothiazol-4-yl)-acetic acid | Final Product Synthesis | google.com |

3 Modifications at the Thiazole Ring Positions for Novel Derivatives

The thiazole ring itself is a platform for introducing a variety of substituents, allowing for the fine-tuning of the molecule's properties. Modifications can be introduced at the C4 and C5 positions, in addition to the C2 amino group. mdpi.comnih.gov The inherent reactivity of the thiazole core, particularly the acidic proton at C2, makes it a valuable synthon for creating new chemical entities. mdpi.com

One powerful method for modification at the C5 position is the Suzuki reaction. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond, for instance, by reacting a 5-bromothiazole (B1268178) derivative with a boronic acid. An example is the reaction of 2-amido-5-bromothiazole with 4-fluorophenylboronic acid to yield a 5-(4-fluorophenyl)thiazole (B8573298) derivative. mdpi.com

The synthesis of the thiazole ring itself, often via the Hantzsch thiazole synthesis, allows for the incorporation of diversity from the outset. By reacting α-haloketones or related compounds with thiourea, thiazoles with various substituents at the C4 and C5 positions can be prepared. nih.govgoogle.com For example, reacting 4-chloroacetoacetyl chloride with thiourea yields (2-aminothiazol-4-yl)-acetic acid hydrochloride. google.com The choice of the initial carbonyl compound dictates the substituent at the C4 position.

Furthermore, multi-component reactions can be used to construct the thiazole ring with desired substitutions in a single step. The reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with thiourea, for example, can produce methyl 2-(2-amino-4-oxothiazol-5(4H)-ylidene)acetate. researchgate.net Research has also focused on creating 2,4,5-trisubstituted thiazoles by combining different synthetic strategies, such as forming the ring and then further modifying the functional groups. researchgate.net These methods provide a robust framework for exploring the chemical space around the 2-amino-4-hydroxy-5-thiazoleacetic acid scaffold. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Tautomeric Equilibria and Conformational Analysis

The existence of tautomeric isomers is a characteristic feature of 2-aminothiazole (B372263) derivatives, and "2-amino-4-hydroxy-5-thiazoleacetic acid" is no exception. This compound can exist in several tautomeric forms, primarily the amino-imino and keto-enol forms. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. For many 2-aminothiazole derivatives, the amino tautomer is found to be the most stable form in various environments. researchgate.netmdpi.com In the case of "2-amino-4-hydroxy-5-thiazoleacetic acid," the presence of the hydroxyl group introduces further complexity, allowing for keto-enol tautomerism. In the solid state, similar heterocyclic systems show a strong preference for the keto tautomer. nih.gov

Conformational analysis of thiazole-containing amino acids reveals that the thiazole (B1198619) ring significantly influences the peptide backbone's geometry. nih.gov These structural units often adopt a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the N-H of the amino group and the nitrogen atom of the thiazole ring (N-H···NTzl). nih.govnih.gov This intramolecular hydrogen bonding plays a crucial role in dictating the conformational preferences and rigidity of the molecule. The conformational landscape of "2-amino-4-hydroxy-5-thiazoleacetic acid" is expected to be influenced by similar interactions, with the acetic acid side chain introducing additional degrees of freedom.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the amino group, the methylene (B1212753) group of the acetic acid side chain, and the hydroxyl group. The chemical shift of the amino protons can be broad and its position dependent on the solvent and concentration. The methylene protons would likely appear as a singlet, while the hydroxyl proton's resonance would also be solvent-dependent and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position. The carbons of the thiazole ring would have characteristic chemical shifts, with the carbon bearing the amino group appearing at a higher field compared to the others. The methylene carbon of the acetic acid side chain would be observed in the aliphatic region of the spectrum.

Predicted NMR Data for 2-amino-4-hydroxy-5-thiazoleacetic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Broad singlet | -NH₂ |

| ¹H | ~3.5-4.0 | Singlet | -CH₂- |

| ¹H | ~10.0-12.0 | Broad singlet | -OH (carboxylic acid) |

| ¹H | ~9.0-10.0 | Broad singlet | -OH (thiazole ring) |

| ¹³C | ~170-175 | Singlet | C=O (carboxylic acid) |

| ¹³C | ~165-170 | Singlet | C-NH₂ |

| ¹³C | ~145-155 | Singlet | C-OH |

| ¹³C | ~100-110 | Singlet | C-CH₂ |

| ¹³C | ~30-40 | Singlet | -CH₂- |

Note: The predicted chemical shifts are based on data from similar 2-aminothiazole structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.netnih.gov

FTIR Spectroscopy: The FTIR spectrum of "2-amino-4-hydroxy-5-thiazoleacetic acid" is expected to exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl and carboxylic acid groups (a broad band in the region of 2500-3300 cm⁻¹), and C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹). The C=N and C=C stretching vibrations of the thiazole ring would appear in the 1500-1650 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for studying the vibrations of the thiazole ring. The symmetric vibrations of the ring and the C-S stretching modes are often more intense in the Raman spectrum. The study of the vibrational spectra at different concentrations and in different solvents can provide information about the tautomeric equilibrium and the extent of hydrogen bonding. researchgate.netsemanticscholar.org

Characteristic Vibrational Frequencies for 2-amino-4-hydroxy-5-thiazoleacetic acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H stretching (amino) | 3300-3500 | FTIR, Raman |

| O-H stretching (hydroxyl, carboxylic acid) | 2500-3300 (broad) | FTIR |

| C=O stretching (carboxylic acid) | 1700-1730 | FTIR |

| C=N/C=C stretching (thiazole ring) | 1500-1650 | FTIR, Raman |

| N-H bending (amino) | 1580-1650 | FTIR |

| O-H bending (carboxylic acid) | 1300-1440 | FTIR |

| C-O stretching (carboxylic acid) | 1210-1320 | FTIR |

| Thiazole ring vibrations | 600-1500 | Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.gov For "2-amino-4-hydroxy-5-thiazoleacetic acid," with a molecular formula of C₅H₆N₂O₃S, the expected monoisotopic mass is approximately 190.0099 amu.

The fragmentation of this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve initial cleavages at the carboxylic acid group, such as the loss of H₂O or CO₂. The thiazole ring itself can also undergo characteristic fragmentation. The study of metabolites of similar compounds has shown complex fragmentation pathways, including skeletal rearrangements. nih.gov A detailed analysis of the fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) for Solid-State Structure and Co-crystal Characterization

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com Although a specific crystal structure for "2-amino-4-hydroxy-5-thiazoleacetic acid" is not available in the cited literature, studies on related aminothiazole derivatives have revealed extensive hydrogen-bonding networks that dictate the crystal packing. mdpi.com

Furthermore, the ability of this compound to act as a co-former in the generation of cocrystals is an area of significant interest. nih.govmdpi.com Cocrystals can be engineered to modify the physicochemical properties of active pharmaceutical ingredients. Amino acids are known to be excellent co-formers due to their ability to form robust hydrogen bonds through their zwitterionic nature. mdpi.com XRD is the primary tool for confirming the formation of a cocrystal and for characterizing its unique crystal structure.

Advanced Imaging Techniques for Conjugates and Nanomaterials (e.g., HR-TEM)

While not a direct characterization technique for the molecule itself, advanced imaging techniques like High-Resolution Transmission Electron Microscopy (HR-TEM) become critical when "2-amino-4-hydroxy-5-thiazoleacetic acid" is used to functionalize nanomaterials or as part of a larger conjugate. For instance, if this molecule is used to coat nanoparticles, HR-TEM can be employed to visualize the morphology and size distribution of the resulting nanomaterials. chemicalbook.com This technique can provide evidence of the successful conjugation and the impact of the organic coating on the nanoparticle's structure.

Theoretical and Computational Chemistry Studies of 5 Thiazoleacetic Acid, 2 Amino 4 Hydroxy

Quantum Chemical Calculations (e.g., DFT for electronic structure, tautomer stability, reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of thiazole (B1198619) derivatives. These calculations provide a detailed understanding of the molecule's electronic structure, including the distribution of electrons and the energies of molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining molecular reactivity. For thiazole derivatives, the HOMO is often delocalized over the benzene and thiazole rings, while the LUMO is delocalized over the thiazole ring. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Tautomer Stability: The 2-amino-4-hydroxy-thiazole core of the molecule can exist in several tautomeric forms, primarily the amino-hydroxy, imino-hydroxy, amino-oxo, and imino-oxo forms. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the solvent. nih.gov DFT calculations can predict the optimized structural parameters and vibrational wavenumbers for each tautomer. researchgate.net By comparing calculated energies, the most stable tautomer in a given phase (gas or solution) can be determined. nih.govmdpi.com For instance, studies on 2-aminothiazole (B372263) have shown that the amino tautomer is the predominant form in saturated solutions. researchgate.net Solvation generally influences tautomeric preferences; for some substituted purines, a change in the most stable tautomer is observed when moving from the gas phase to a polar solvent like water. nih.gov

Reaction Mechanisms: Computational studies can map out the potential energy surfaces for chemical reactions, identifying transition states and calculating activation barriers. nih.gov For reactions involving 2-aminothiazole derivatives, such as condensations or electrophilic substitutions, quantum calculations can elucidate the regioselectivity and energetics of the process. nih.govmdpi.com These studies have shown that the formation of certain adducts can be compatible with a stepwise reaction mechanism, and the calculations can determine which pathways have smaller activation barriers, making them more favorable. nih.gov

| Area of Investigation | Theoretical Approach | Insights Gained |

|---|---|---|

| Electronic Structure | DFT (e.g., B3LYP/6-311G) | Determination of HOMO-LUMO energies, electron density distribution, and molecular reactivity. researchgate.net |

| Tautomeric Stability | DFT Calculations | Prediction of the most stable tautomer in different environments (gas, solution). nih.govresearchgate.net |

| Reaction Mechanisms | Semiempirical (PM3), DFT | Elucidation of reaction pathways, transition states, and activation energies. nih.gov |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like 5-Thiazoleacetic acid, 2-amino-4-hydroxy-. The process involves placing the ligand into the active site of a protein and calculating a docking score, which estimates the binding affinity. asianpubs.orgresearchgate.net

Studies on various 2-aminothiazole derivatives have demonstrated their potential to interact with a range of protein targets, including enzymes and receptors. epa.govmdpi.com For example, derivatives have been docked against oxidoreductase enzymes (PDB IDs: 2CDU and 3NM8) and 5-lipoxygenase (5-LOX). asianpubs.orgresearchgate.netepa.gov The binding affinities, expressed in kcal/mol, indicate the strength of the interaction.

The predictions from docking studies highlight the key amino acid residues involved in the binding and the types of interactions formed. researchgate.net These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and stability, often involving the amino, hydroxyl, and carboxylic acid groups of the ligand. mdpi.com

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein. mdpi.com

Pi-Pi Stacking and Pi-Alkyl Interactions: Involving the aromatic thiazole ring. asianpubs.org

For instance, docking studies of a 2-amino-4,5-diarylthiazole derivative with the anti-Candida albicans target protein GFAT revealed hydrogen bond interactions with Gly-500 and Glu-591, as well as hydrophobic interactions with other residues. mdpi.com The docking score for this interaction was calculated to be -7.426 kcal/mol, indicating a favorable binding. mdpi.com

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-Aminothiazole derivative (3d) | Tyrosinase Oxidoreductase (3NM8) | -6.64 asianpubs.orgresearchgate.net | Ala40A, Gly43A, Lys47B, Phe48B asianpubs.org |

| 2-Aminothiazole derivative (3a) | NADPH Oxidase (2CDU) | -5.79 asianpubs.org | Ile155, Gly156, Ser157, Cys242 researchgate.net |

| p-fluoro substituted 2-amino-4-aryl thiazole (1d) | 5-Lipoxygenase (5-LOX) | Not specified, but potent inhibitor epa.gov | Competitive inhibition mechanism suggested epa.gov |

| N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide (5a8) | Glutamine-fructose-6-phosphoamidamitransferase (GFAT) | -7.426 mdpi.com | Gly-500, Glu-591, Leu-587, Gln-451 mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazole derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net

The process begins with the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules. nih.gov These can include 2D descriptors (topological indices) and 3D descriptors (GETAWAY, 3D-MoRSE). nih.govnih.gov A mathematical model is then built using statistical methods, such as Artificial Neural Networks (ANN), to correlate these descriptors with the observed biological activity. nih.govnih.gov

The predictive power of a QSAR model is evaluated using statistical parameters:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated R² (Q²): Assesses the model's internal predictive ability through cross-validation techniques. nih.gov

A QSAR study on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors developed a highly accurate ANN model with an R² of 0.9482 and a Q² of 0.9944. nih.govnih.gov Such validated models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, capturing the movement of atoms and molecules over time. nih.gov MD simulations are used to study the conformational stability of a ligand and to analyze the stability and dynamics of its interactions within a protein's binding site. mdpi.comnih.gov

Conformational Stability: For molecules with flexible side chains, like the acetic acid group in 5-Thiazoleacetic acid, 2-amino-4-hydroxy-, MD simulations can explore the accessible conformations. Studies on thiazole-containing amino acids have shown that the environment significantly influences conformational preferences. nih.gov For example, in the gas phase, a semi-extended conformation stabilized by intramolecular hydrogen bonds might be the most populated. nih.gov In a polar solvent like water, the relative energies of different conformers can change as intermolecular interactions with the solvent become more important. nih.gov

Binding Interactions: When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.comnih.gov These simulations, which can run for timescales from nanoseconds to microseconds, reveal how the ligand and protein adapt to each other. mdpi.comnih.gov They allow for the analysis of the persistence of key interactions, such as hydrogen bonds and salt bridges, over the simulation time. nih.gov This dynamic information is crucial for understanding the molecular basis of a ligand's effect, whether it be agonism or antagonism at a receptor. mdpi.comnih.gov

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. mdpi.com

DFT calculations are widely used to predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can validate the proposed chemical structure and gain insights into molecular features.

For example, in the study of 2-aminothiazole tautomers, DFT calculations of Raman spectra were essential. researchgate.net The close agreement between the calculated spectrum for the amino tautomer and the experimental spectrum of a saturated solution confirmed that this form is predominant. researchgate.net

Similarly, calculated 1H and 13C NMR spectra can aid in the assignment of complex experimental spectra. Spectroscopic data for synthesized thiazole derivatives are often reported with detailed assignments based on these principles. nih.gov

| Spectroscopic Technique | Observed/Calculated Feature | Significance |

|---|---|---|

| IR Spectroscopy | C=O stretching, N-H stretching frequencies mdpi.comnih.gov | Confirms the presence of carbonyl and amine functional groups. mdpi.com |

| Raman Spectroscopy | Comparison of entire calculated vs. experimental spectra researchgate.net | Allows for the identification of the dominant tautomeric form in solution. researchgate.net |

| 1H NMR Spectroscopy | Chemical shifts for azomethine (-CH=N-), aromatic, and CH3 protons nih.gov | Confirms the formation of specific bonds (e.g., Schiff bases) and the overall molecular structure. nih.gov |

| Mass Spectrometry | Molecular ion peak (m/z) mdpi.com | Corresponds to the exact molecular weight, confirming the chemical formula. mdpi.com |

Biochemical and Pharmacological Investigations Pre Clinical Focus

Mechanism of Action Studies on Cellular and Molecular Targets

The 2-aminothiazole (B372263) scaffold has been identified as a versatile pharmacophore, capable of interacting with a range of biological targets, including enzymes, receptors, and transporters.

Enzyme Inhibition and Modulation

Derivatives of the 2-aminothiazole core have demonstrated significant inhibitory activity against various enzymes crucial for pathogen survival and human disease progression.

Bacterial DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a prime target for antibacterial drugs. nih.gov A series of 2-aminobenzothiazole-based inhibitors of the DNA gyrase B (GyrB) subunit have been developed with promising activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov X-ray crystallography has revealed that these inhibitors bind in the ATP-binding site of GyrB. The benzothiazole (B30560) ring engages in a cation-π stacking interaction with an arginine residue (Arg76), while other parts of the molecule form salt bridges and hydrogen bonds with key residues like Arg136, Thr165, and Asp73. nih.gov

Metabolic Pathway Enzymes (β-Ketoacyl-ACP Synthase): The β-ketoacyl-ACP synthase mtFabH is a critical enzyme in the fatty acid synthesis (FAS-II) system of Mycobacterium tuberculosis. Researchers have identified 2-aminothiazole-4-carboxylate derivatives that act on this pathway. plos.org While designed to target mtFabH, studies revealed a complex relationship where some compounds showed potent whole-cell activity against M. tuberculosis H37Rv without inhibiting the enzyme, suggesting alternative mechanisms of action. Conversely, other derivatives effectively inhibited mtFabH but had poor whole-cell activity. plos.org

Other Enzymes: The versatility of the 2-aminothiazole scaffold is further demonstrated by its use in developing inhibitors for other enzyme classes. For instance, 2-amino-4-aryl thiazole (B1198619) derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes. rsc.org Additionally, other series of 2-aminothiazole-containing compounds have been synthesized and shown to be potent inhibitors of renin, an aspartic proteinase involved in blood pressure regulation. nih.gov

Table 1: Enzyme Inhibition by 2-Aminothiazole Derivatives

| Compound Class | Target Enzyme | Target Organism/System | Key Findings |

| 2-Aminobenzothiazoles | DNA Gyrase B (GyrB) | ESKAPE Pathogens | Binds to ATP-binding site, exhibiting broad-spectrum potential. nih.gov |

| 2-Aminothiazole-4-carboxylates | mtFabH | Mycobacterium tuberculosis | Shows inhibitory activity, though whole-cell efficacy may involve other targets. plos.org |

| 2-Amino-4-aryl thiazoles | 5-Lipoxygenase (5-LOX) | Human | A p-fluoro substituted derivative showed an IC50 of ~10 μM. rsc.org |

| 2-Amino-4-thiazole derivatives | Renin | Primate | Potent in vitro inhibition and oral activity in monkeys. nih.gov |

Receptor Binding and Modulation

Information regarding the direct binding and modulation of receptors such as the retinoid-related orphan receptor or PPARα/γ by 2-amino-4-hydroxy-5-thiazoleacetic acid or its close analogs is not extensively documented in current scientific literature.

Interaction with Biological Transporters

The ability of drugs to cross biological membranes is often mediated by transporters. The human peptide transporters PEPT1 and PEPT2, which are crucial for the absorption of di- and tripeptides, have been studied for their interaction with 2-aminothiazole derivatives. nih.govsolvobiotech.com

A study investigating the binding affinity of conjugates of 2-aminothiazole-4-acetic acid (ATAA) with various amino acids found that these transporters can recognize them. nih.gov The research highlighted a significant difference based on the conjugation site:

N-terminal conjugates (Xaa-ATAA): Exhibited medium to high affinity for both PEPT1 and PEPT2.

C-terminal conjugates (ATAA-Xaa): Proved to be low to medium inhibitors of transporter uptake. nih.gov

This suggests that the orientation of the ATAA moiety is critical for binding. One particular conjugate, Val-ATAA, was identified as a promising candidate for further development due to its exceptionally high affinity for the PEPT1 transporter. nih.gov

Table 2: Affinity of ATAA-Amino Acid Conjugates for Peptide Transporters

| Conjugate Type | Transporter | Affinity/Inhibition | Notable Example |

| N-terminal (Xaa-ATAA) | PEPT1 & PEPT2 | Medium to High | Val-ATAA (High affinity for PEPT1) nih.gov |

| C-terminal (ATAA-Xaa) | PEPT1 & PEPT2 | Low to Medium | - |

Antimicrobial Activity Research

A primary focus of research on 2-aminothiazole derivatives has been their potential to combat microbial infections.

Antibacterial Efficacy Against Specific Strains

The 2-aminothiazole scaffold has been incorporated into various molecular structures to test for efficacy against a range of bacteria, including multidrug-resistant strains.

Mycobacterium tuberculosis: As mentioned previously, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), demonstrating potent antitubercular activity. plos.org

Gram-Positive and Gram-Negative Bacteria: In a study on 2-amino-5-alkylidene-thiazol-4-ones, several compounds exhibited modest to significant antibacterial activity. nih.gov Activity was noted against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa. However, the compounds showed no activity against Salmonella typhimurium and Escherichia coli. nih.gov The most potent compound in this series achieved an MIC of 4 µg/mL against a P. aeruginosa strain. nih.gov

ESKAPE Pathogens: The 2-aminobenzothiazole-based DNA gyrase inhibitors have shown promising activity against the difficult-to-treat ESKAPE pathogens, highlighting their potential for addressing critical areas of antibiotic resistance. nih.gov

Table 3: Antibacterial Activity of Selected 2-Aminothiazole Derivatives

| Compound Class | Target Strain(s) | Potency (MIC) |

| 2-Aminothiazole-4-carboxylates | Mycobacterium tuberculosis H37Rv | 0.06 µg/mL |

| 2-Amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 4 µg/mL (most potent) |

| Bacillus subtilis | Modest to significant activity | |

| Staphylococcus aureus | Modest to significant activity |

Antifungal Efficacy

The antifungal potential of the 2-aminothiazole core has also been explored, particularly against opportunistic fungal pathogens like Candida albicans.

In one study, a series of 30 trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and tested against five strains of Candida albicans. nih.gov Initial screening identified four derivatives with moderate antifungal activity. A key finding emerged when one of these compounds underwent demethylation, resulting in a new derivative (5a8) with two hydroxyl groups. This structural modification dramatically boosted the antifungal activity against both sensitive and resistant C. albicans strains. nih.gov The resulting compound, 5a8, exhibited an MIC80 of 9 μM, an efficacy similar to the commercial antifungal drug fluconazole (B54011) under the same experimental conditions. This suggests that the presence of hydroxyl groups, such as the one in 2-amino-4-hydroxy-5-thiazoleacetic acid, could be a critical feature for enhancing antifungal potency. nih.gov

Table 4: Antifungal Activity of 2-Amino-4,5-diarylthiazole Derivatives

| Compound | Structural Feature | Target Strain | Potency (MIC80) |

| 4a8 | Methoxy (B1213986) groups | Candida albicans | Moderate |

| 5a8 | Hydroxyl groups (from demethylation of 4a8) | Candida albicans | 9 µM (similar to fluconazole) nih.gov |

Antiviral Properties

The thiazole nucleus is a core component in numerous compounds investigated for antiviral activity. nih.govresearchgate.net Derivatives of this scaffold have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govnih.gov The development of novel, effective antiviral drugs is critical, as the continued use of existing medications can lead to the emergence of drug-resistant viral strains. nih.gov

For related scaffolds, such as aminothiazole derivatives, promising antiviral activity has been observed. nih.gov In one study, a compound featuring a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to established antiviral agents. nih.gov The broad-spectrum activity of thiazolides, a class of drugs that includes the FDA-approved nitazoxanide, has been noted against several viruses, although their therapeutic use can be limited by poor physicochemical properties. liverpool.ac.uk The diverse antiviral potential of the thiazole scaffold makes it a valuable structure for the development of new therapeutic agents. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Thiazole derivatives have been a focus of research for anti-inflammatory and immunomodulatory properties. nih.govnih.govnih.gov A series of 2-amino-thiazoleacetic acid derivatives demonstrated a strong ability to suppress paw edema in rat carrageenan models, a standard test for acute inflammation. nih.gov Specifically, compounds like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid were found to be potent inhibitors of edema formation. nih.gov Further investigation revealed that these compounds could inhibit the enzymes trypsin and chymotrypsin, distinguishing their mechanism from standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The immunomodulatory potential of this class of compounds has also been explored. The thiazole derivative Tiprotimod ([2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid) was identified as a potent immunopotentiator in various experimental models. nih.gov It was shown to stimulate macrophage activity and enhance both humoral and cell-mediated immune responses in animals. nih.gov This suggests that beyond simple anti-inflammatory action, certain thiazole derivatives can actively modulate the function of the immune system. nih.govnih.gov

Anticancer and Antiproliferative Activity in Cell Lines and In Vitro Models

The 2-aminothiazole scaffold is a key structural component in clinically used anticancer drugs like dasatinib (B193332) and has been extensively investigated for its antiproliferative effects. nih.gov Derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including those for breast, lung, colon, and leukemia. nih.govtechnologynetworks.com

In vitro studies have demonstrated the cytotoxic effects of various thiazole derivatives. For example, a thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, exhibited significant and selective antiproliferative activity against the human liver carcinoma cell line (HepG2), with less potent effects on colon (HCT116) and breast (MCF7) cancer cell lines. scirp.orgscirp.org Other studies on novel thiazole derivatives showed significant growth suppression of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com A series of 2-(substituted)amino-1,3-thiazole derivatives were screened against the Leukemia HL-60 cell line, with one compound, in particular, showing promising antitumor activity by inducing cell cycle arrest and apoptosis. researchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of key enzymes in cell proliferation, such as cyclin-dependent kinases (CDK2) or vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govtechnologynetworks.com

Cardiovascular System Effects in Isolated Organ Preparations

The effects of new synthetic thiazole acetic acid derivatives have been evaluated on isolated rat hearts and thoracic aortas to determine their cardiovascular activity. nih.govnih.gov These studies measure changes in parameters such as developed tension (an indicator of myocardial contraction force), heart rate, and vascular contractile response. nih.govjksus.org

In one key study using a Langendorff apparatus, several thiazole acetic acid derivatives (SMVA-35, SMVA-40, SMVA-41, and SMVA-42) were found to significantly increase the developed tension in isolated hearts, an effect that was enhanced in the presence of adrenaline. nih.govnih.gov Notably, this increase in contractile force occurred without a corresponding significant change in heart rate. nih.gov This suggests a potential for these compounds to improve heart function in conditions of cardiac failure without causing unwanted heart rate elevations. nih.govnih.gov

Conversely, when tested with acetylcholine (B1216132) (which typically decreases heart function), some derivatives (SMVA-35 and SMVA-60) were able to significantly reverse the acetylcholine-induced decrease in developed tension. nih.gov In terms of blood vessel activity, most tested derivatives did not induce a contractile response in isolated aortic tissue, with the exception of SMVA-42, which produced a dose-dependent contraction that was blocked by the alpha-1 inhibitor prazosin. nih.govnih.gov

| Compound ID | Effect on Developed Tension (Isolated Heart) | Effect on Heart Rate (Isolated Heart) | Effect on Blood Vessel (Isolated Aorta) | Reference |

|---|---|---|---|---|

| SMVA-35 | Significant Increase | No significant change | No contractile response | nih.govnih.gov |

| SMVA-40 | Significant Increase | No significant change | No contractile response | nih.govnih.gov |

| SMVA-41 | Significant Increase | No significant change | No contractile response | nih.govnih.gov |

| SMVA-42 | Significant Increase | No significant change | Dose-dependent contraction | nih.govnih.gov |

| SMVA-60 | Increase at lower doses | Significant reduction at 10 µM | No contractile response | nih.gov |

Other Investigated Biological Activities

The thiazole heterocyclic ring system is recognized for a wide spectrum of biological activities beyond those previously detailed. nih.govnih.gov Reviews of thiazole-containing compounds have noted their investigation for antimalarial, antitubercular, and antioxidant properties. nih.govresearchgate.net

Antimalarial Activity : Thiazole and its derivatives have been explored as potential new antimalarial agents, with research focused on establishing a structure-activity relationship for this class of compounds. nih.gov

Antitubercular Activity : Based on structural similarities to existing antimycobacterial agents, novel thiazole derivatives have been designed and synthesized. benthamdirect.comresearchgate.net Some of these compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv strain, with further testing showing promising in vitro activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. benthamdirect.comresearchgate.net

Antioxidant Activity : Various thiazole derivatives have been synthesized and evaluated for their antioxidant properties. nih.govmdpi.comupi.edu Studies have employed methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assay to determine activity. mdpi.com In some cases, synthesized thiazole derivatives with phenolic fragments demonstrated antioxidant activity exceeding that of the standard, butylated hydroxytoluene (BHT). mdpi.com The role of thiazole and thiazolidinone derivatives in preventing the formation of reactive oxygen species (ROS) is an area of ongoing interest. nih.gov

Experimental Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For thiazole derivatives, SAR investigations have provided insights into how specific chemical modifications influence their pharmacological effects.

Anti-inflammatory Activity : In a study of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, the most effective immunosuppressive and anti-inflammatory activity was observed in 2-aralkyl-alpha-sulphoderivatives. nih.gov

Anticancer Activity : For a series of 2-aminothiazoles, SAR analysis indicated that incorporating 4,5-butylidene and benzylic amines was beneficial for improving cytotoxic activity. nih.gov Conversely, adding a methyl group at the C4- or C5-position of the thiazole core diminished the compound's potency. nih.gov

Adenosine (B11128) A3 Receptor Antagonism : In the development of selective antagonists for human adenosine A3 receptors, it was found that a methoxy group at the 4-position of the phenyl ring, combined with N-acetyl or propionyl substitutions on the aminothiazole template, greatly increased binding affinity and selectivity. nih.gov

Antimicrobial Activity : SAR studies on thiazole hybrids showed that for antibacterial activity, the best results were seen with small substituents. mdpi.com For antifungal activity, an additional aryl substituent on a thioether series was found to be essential. mdpi.com

These studies highlight that the biological activity of the thiazoleacetic acid scaffold is highly dependent on the nature and position of its substituents, providing a roadmap for the rational design of more potent and selective therapeutic agents.

Metabolic and Biosynthetic Pathways Research

Potential Role in Amino Acid Metabolic Cycles

The structural resemblance of "5-Thiazoleacetic acid, 2-amino-4-hydroxy-" to naturally occurring amino acids suggests its potential to interact with amino acid metabolic cycles. The presence of an amino group and a carboxylic acid group are characteristic features of amino acids, which are the fundamental building blocks of proteins and play crucial roles in numerous metabolic pathways.

Research into compounds with similar structures indicates that they can act as enzyme inhibitors within these pathways nih.govresearchgate.net. The thiazole (B1198619) ring, being a bioisostere for other functional groups, can allow the molecule to bind to the active sites of enzymes involved in amino acid metabolism, potentially leading to competitive or non-competitive inhibition. The specific interactions would depend on the conformational properties conferred by the thiazole ring and the other substituents researchgate.net.

While direct evidence of "5-Thiazoleacetic acid, 2-amino-4-hydroxy-" participating in or modulating amino acid cycles is limited, its structural features warrant further investigation into its potential as a metabolic modulator.

Identification of Potential Biosynthetic Precursors and Pathways in Natural Systems

The biosynthesis of the thiazole ring in many natural products is known to originate from the amino acid cysteine, which provides the sulfur atom and the adjacent N-C-C-S backbone. The formation of the thiazole moiety often proceeds through a series of enzymatic reactions involving cyclization and dehydration.

For "5-Thiazoleacetic acid, 2-amino-4-hydroxy-", a plausible biosynthetic route would involve the condensation of a precursor providing the C2-amino group and the acetic acid side chain with a sulfur-containing compound, likely derived from cysteine. The Hantzsch thiazole synthesis, a common laboratory method for creating thiazoles, involves the reaction of a haloketone with a thioamide, which may mimic the enzymatic processes in natural systems .

The 4-hydroxy group and the 5-acetic acid side chain would likely be introduced through the action of specific enzymes such as hydroxylases and acetyltransferases, acting on a simpler 2-aminothiazole (B372263) precursor. The exact sequence and nature of these enzymatic steps in a natural system remain a subject for further research.

Table 1: Potential Biosynthetic Precursors and Related Enzymes

| Precursor/Component | Potential Role in Biosynthesis | Associated Enzyme Classes |

| Cysteine | Source of sulfur and part of the thiazole ring backbone | Thiazole synthases |

| Glycine or Acetyl-CoA | Potential source for the acetic acid side chain | Acetyltransferases |

| An amino donor (e.g., Glutamine) | Source of the 2-amino group | Aminotransferases |

| Molecular Oxygen | Required for hydroxylation | Hydroxylases |

Interception or Modulation of Specific Biochemical Pathways (e.g., guanine-related pathways)

The potential for "5-Thiazoleacetic acid, 2-amino-4-hydroxy-" to intercept or modulate specific biochemical pathways is an area of active investigation. The structural similarity of the 2-aminothiazole core to a portion of the purine ring system, including guanine, suggests a potential for interaction with enzymes involved in purine metabolism.

While direct interaction of "5-Thiazoleacetic acid, 2-amino-4-hydroxy-" with guanine-related pathways has not been definitively established, studies on other 2-aminothiazole derivatives have shown inhibitory effects on various metabolic enzymes nih.govresearchgate.net. For instance, certain 2-aminothiazole compounds have been investigated as inhibitors of enzymes like carbonic anhydrase and cholinesterases nih.gov.

Furthermore, the purine salvage pathway, which recycles purine bases like guanine, involves enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) nih.govmdpi.comyoutube.com. Molecules that can mimic the structure of purine bases could potentially interact with these enzymes, either as substrates or inhibitors. Research on isothiazole-based guanine surrogates has demonstrated that such compounds can be recognized and processed by enzymes like guanine deaminase, highlighting the potential for thiazole-containing compounds to interact with purine metabolic pathways nih.gov. The investigation of "5-Thiazoleacetic acid, 2-amino-4-hydroxy-" in this context could reveal novel mechanisms of biochemical modulation.

Table 2: Potential Enzyme Targets for Modulation

| Enzyme | Pathway | Potential Interaction |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Purine Salvage | Inhibition or competitive binding |

| Guanine Deaminase | Purine Degradation | Inhibition or substrate mimicry |

| Amino Acid Transaminases | Amino Acid Metabolism | Inhibition |

| Carbonic Anhydrases | Various metabolic pathways | Inhibition nih.gov |

Based on a comprehensive search, there is no available scientific literature matching the specific chemical compound “5-Thiazoleacetic acid, 2-amino-4-hydroxy-” within the requested contexts of materials science and analytical chemistry.

The search results consistently refer to a different, albeit related, isomer: 2-Amino-4-thiazoleacetic acid (CAS Number: 29676-71-9). This compound has the acetic acid group at the 4-position and lacks the hydroxyl group specified in your request.

Due to the strict instruction to focus solely on “5-Thiazoleacetic acid, 2-amino-4-hydroxy-”, and the absence of any research data for this specific molecule in the areas of polymer synthesis, nanoparticle conjugation, supramolecular chemistry, or sensing methodologies, it is not possible to generate the requested article. The available scientific data pertains to other structural analogs and not the compound of interest.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Novel Thiazole-Based Architectures with Tuned Properties

The design and synthesis of new chemical entities with precisely controlled properties is a central theme in modern drug discovery. For derivatives of 2-amino-4-hydroxy-5-thiazoleacetic acid, research is geared towards creating analogues with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. The foundational Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-halocarbonyl compounds with thiourea (B124793) or thioamides, remains a widely utilized method for creating the core 2-aminothiazole (B372263) ring. nih.govderpharmachemica.com However, the introduction of specific substituents, such as the hydroxyl group at the C4 position and the acetic acid moiety at C5, requires more nuanced synthetic strategies.

The synthesis of 4-hydroxy-2-aminothiazole derivatives can be challenging. One approach involves the cyclization of substituted aminobenzoates with potassium thiocyanate (B1210189) and bromine, a method that has been successfully applied to the synthesis of related hydroxy-substituted benzothiazoles. nih.govacs.org This strategy could potentially be adapted for the synthesis of the monocyclic thiazole core. The introduction of an acetic acid group at the C5 position is another synthetic hurdle. While methods exist for creating (2-aminothiazol-4-yl)-acetic acid via the reaction of thiourea with 4-chloroacetoacetyl chloride, adapting this for C5 substitution requires different precursors and reaction conditions. google.com Research into the synthesis of thiazole derivatives bearing an acetic acid residue is ongoing and provides a basis for developing a route to the target molecule. cumhuriyet.edu.tr

The "tuning" of properties is achieved by modifying the core structure. For instance, the amino group can be acylated or alkylated to modulate the molecule's interaction with biological targets. nih.govnih.gov Similarly, the carboxylic acid of the acetic acid side chain can be converted to esters or amides to alter solubility and cell permeability. These modifications are guided by structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity. nih.gov The design of these novel architectures often employs computational modeling to predict binding affinities and pharmacokinetic properties before synthesis is undertaken.

Advanced Mechanistic Insights into Biological Interactions

The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. researchgate.net Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govmdpi.com Understanding the precise molecular mechanisms behind these activities is a key area of research.

For a molecule like 2-amino-4-hydroxy-5-thiazoleacetic acid, the combination of the 2-amino, 4-hydroxy, and 5-acetic acid groups offers multiple points of interaction with biological macromolecules. The 2-aminothiazole core is a known pharmacophore in numerous enzyme inhibitors, including kinase inhibitors which are crucial in cancer therapy. nih.govwikipedia.org The aminothiazole can form critical hydrogen bonds with amino acid residues in the active site of enzymes like EGFR, PI3K, and various kinases. nih.gov

Green Chemistry Approaches to Synthetic Development

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. rsc.orgresearchgate.net The development of synthetic routes for 2-amino-4-hydroxy-5-thiazoleacetic acid and its derivatives is an area where green chemistry can have a significant impact. Traditional synthetic methods often rely on hazardous reagents and solvents.

Modern research focuses on developing more sustainable alternatives. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and the development of reusable catalysts. eurekaselect.com For example, nanocatalysts and biopolymeric catalysts are being explored for the synthesis of thiazole derivatives. researchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. taylorandfrancis.comresearchgate.net One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. rsc.org The application of these green methodologies to the synthesis of functionalized 2-aminothiazoles is an active field of research that promises to make the production of these valuable compounds more sustainable. mdpi.com

| Green Chemistry Approach | Description | Potential Benefit for Thiazole Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times and increased yields. taylorandfrancis.comresearchgate.net |

| Green Catalysts | Employs non-toxic, recyclable catalysts, such as zeolites or biopolymers. | Minimizes waste and avoids the use of heavy metals. rsc.orgresearchgate.net |

| Benign Solvents | Uses environmentally friendly solvents like water or polyethylene glycol (PEG). | Reduces the use and disposal of volatile organic compounds. eurekaselect.com |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | Improves efficiency and reduces waste from intermediate purification steps. rsc.org |

Multi-target Drug Design and Development Strategies

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to the development of multi-target drugs, which are designed to interact with several targets simultaneously to achieve a synergistic therapeutic effect. nih.gov The 2-aminothiazole scaffold is well-suited for the design of such polypharmacological agents due to its ability to interact with a variety of protein targets. nih.gov

The design of multi-target 2-aminothiazole derivatives involves incorporating different pharmacophores into a single molecule, each targeting a specific biological entity. For example, researchers have designed 2-aminothiazole-based compounds that act as dual inhibitors of cholinesterases and possess antioxidant properties for the potential treatment of Alzheimer's disease. nih.gov In the context of cancer, 2-aminothiazole derivatives have been identified that inhibit multiple kinases, such as EGFR and PI3K, which are involved in tumor growth and proliferation. nih.gov

The development of multi-target drugs based on the 2-amino-4-hydroxy-5-thiazoleacetic acid framework would involve rational design to optimize its interactions with the desired set of targets. This could involve modifying the substituents on the thiazole ring to achieve the desired activity profile. Computational methods are invaluable in this process, helping to predict the binding of a single compound to multiple targets and to guide the synthetic efforts.

Exploration of New Application Domains in Chemical Biology and Material Science

The unique properties of thiazole-based compounds are leading to their exploration in fields beyond traditional pharmacology. In chemical biology, functionalized 2-aminothiazoles can be used as chemical probes to study biological systems. For instance, fluorescently labeled thiazole derivatives can be used to visualize and track their interactions with cellular components in real-time. nih.gov This allows for a deeper understanding of their mechanism of action and can help in the identification of new biological targets.

In the realm of material science, the rigid, aromatic nature of the thiazole ring makes it an attractive building block for novel materials with interesting electronic and optical properties. Researchers have developed thiazolothiazole-based polymers for use in organic solar cells, demonstrating their potential in renewable energy applications. researchgate.net Furthermore, thiazole-containing ligands have been used to construct metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and sensing. researchgate.net The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions is key to the formation of these structures. nih.gov While the direct application of 2-amino-4-hydroxy-5-thiazoleacetic acid in material science has not been extensively explored, its functional groups offer potential for incorporation into polymers or MOFs, opening up new avenues for future research.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-amino-4-hydroxy-5-thiazoleacetic acid derivatives, and how is structural confirmation achieved?

Answer:

The synthesis of thiazoleacetic acid derivatives typically involves condensation reactions between thiol-containing precursors (e.g., 1,2,4-triazole-3-thiones) and halogenated acetic acids under controlled heating. For example, chloroacetic acid is reacted with 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones at elevated temperatures to form thioacetic acid intermediates, which are subsequently modified into salts using alkali hydroxides or transition metal sulfates . Structural confirmation relies on elemental analysis (to verify stoichiometry) and IR spectrophotometry (to identify functional groups like -SH, -COOH, and thiazole ring vibrations). Thin-layer chromatography (TLC) is used to confirm compound purity and individuality .